

# COBALT Study: A Comparative Analysis of Bevasiranib and Lucentis for Wet AMD

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Bevasiranib** and Lucentis as investigated in the COBALT (Combination of **Bevasiranib** and Lucentis® Therapies) study for the treatment of neovascular (wet) age-related macular degeneration (AMD). The COBALT trial was a pivotal Phase 3 clinical study designed to evaluate a combination therapy regimen, aiming to reduce the treatment burden associated with frequent intravitreal injections. However, the study was terminated prematurely, limiting the availability of comprehensive efficacy and safety data. This document summarizes the available information, including the mechanisms of action, experimental protocols, and preliminary findings.

### **Executive Summary**

The COBALT study investigated a sequential treatment regimen where patients with wet AMD initially received Lucentis (ranibizumab), a monoclonal antibody fragment that neutralizes vascular endothelial growth factor A (VEGF-A), followed by maintenance therapy with **Bevasiranib**. **Bevasiranib** is a small interfering RNA (siRNA) designed to suppress the production of VEGF. The rationale was that after Lucentis rapidly reduces existing VEGF levels, **Bevasiranib** could provide a longer-lasting effect by inhibiting ongoing VEGF synthesis, potentially reducing the frequency of injections.

Preliminary results from the COBALT and the related CARBON studies suggested a potential benefit for the combination therapy. It was reported that over 30% of patients receiving the combination of Lucentis and **Bevasiranib** achieved a gain of at least three more lines of visual



acuity compared to those on Lucentis monotherapy[1]. Despite these promising early signals, the Independent Data Monitoring Committee (IDMC) recommended the termination of the COBALT trial, concluding that it was unlikely to meet its primary endpoint as structured. No systemic safety issues were identified with **Bevasiranib**, and local ocular safety was generally unremarkable.

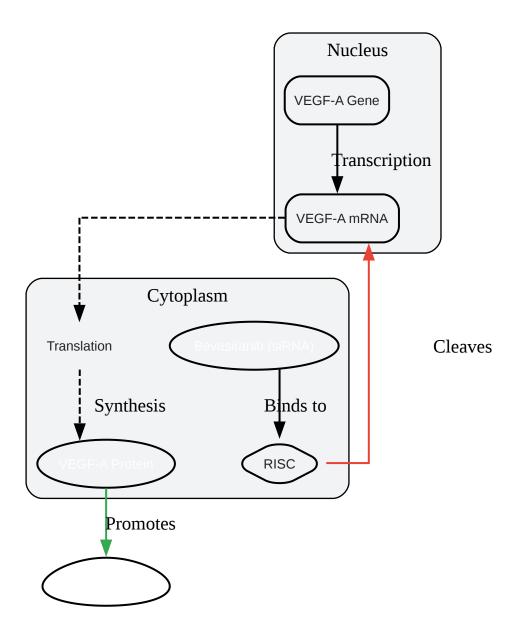
# **Drug Profiles and Mechanisms of Action**

A key distinction between **Bevasiranib** and Lucentis lies in their mechanisms of action at the cellular and molecular level. Lucentis acts extracellularly by binding to and neutralizing existing VEGF-A protein, while **Bevasiranib** acts intracellularly to prevent the synthesis of new VEGF protein.

Feature	Bevasiranib	Lucentis (Ranibizumab)
Drug Class	Small interfering RNA (siRNA)	Recombinant humanized monoclonal antibody fragment
Target	VEGF-A mRNA	Vascular Endothelial Growth Factor A (VEGF-A) protein
Mechanism of Action	Enters retinal cells and utilizes the RNA interference (RNAi) pathway to cleave and degrade VEGF-A mRNA, thus inhibiting the synthesis of new VEGF protein.	Binds with high affinity to isoforms of VEGF-A, preventing them from binding to their receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.
Site of Action	Intracellular	Extracellular

Below are diagrams illustrating the distinct signaling pathways targeted by each drug.

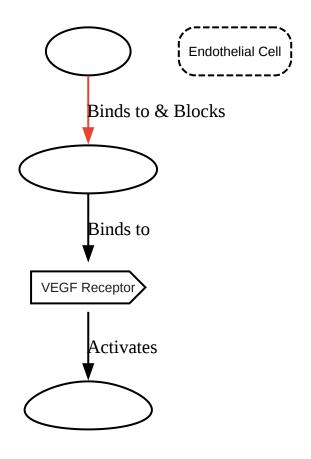




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Figure 1. Bevasiranib Mechanism of Action.





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Figure 2. Lucentis Mechanism of Action.

### The COBALT Study: Experimental Protocol

The COBALT trial was a Phase 3, multicenter, randomized, double-masked, parallel-assignment study with a planned duration of two years.

Objective: To compare the safety and efficacy of **Bevasiranib** as a maintenance therapy following initial treatment with Lucentis, versus Lucentis monotherapy, in patients with wet AMD.

Patient Population: The study enrolled patients aged 50 years and older with a diagnosis of predominantly classic, minimally classic, or occult with no classic choroidal neovascularization secondary to AMD. The best-corrected visual acuity in the study eye had to be between 20/40 and 20/320 Snellen equivalent.

Treatment Arms: Participants were randomized into three treatment groups:





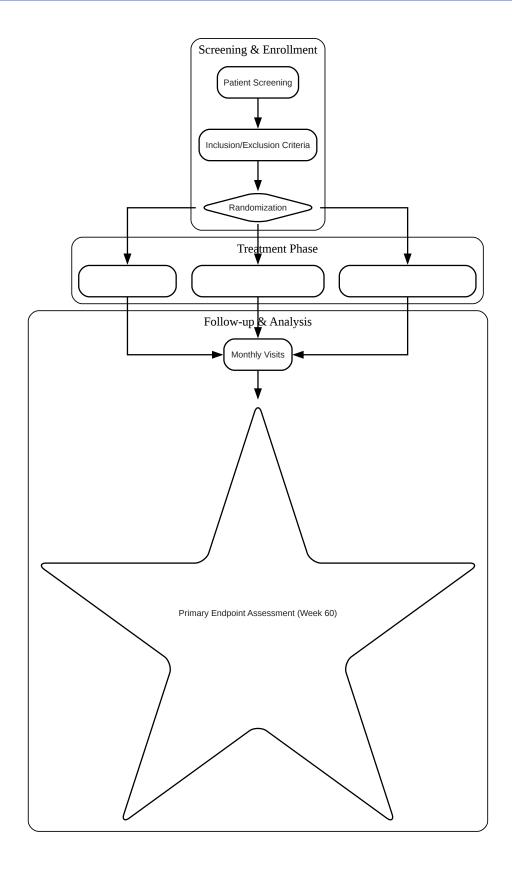


- Lucentis Monotherapy: Intravitreal injections of Lucentis (0.5 mg) every 4 weeks.
- Combination Therapy (8-week interval): Three initial monthly injections of Lucentis, followed by intravitreal injections of **Bevasiranib** every 8 weeks.
- Combination Therapy (12-week interval): Three initial monthly injections of Lucentis, followed by intravitreal injections of **Bevasiranib** every 12 weeks.

Primary Endpoint: The primary efficacy outcome was the proportion of patients who avoided a loss of 15 or more letters (equivalent to 3 lines) in best-corrected visual acuity from baseline at week 60.

The experimental workflow for the COBALT study is depicted in the following diagram:





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Figure 3. COBALT Study Experimental Workflow.



# **Quantitative Data Summary**

Due to the early termination of the COBALT study, a complete dataset for the primary and secondary endpoints was not generated, and detailed results have not been publicly released. The following table summarizes the limited available information on treatment efficacy.

Outcome Measure	Lucentis Monotherapy	Bevasiranib + Lucentis Combination
Proportion of patients gaining ≥ 3 lines of visual acuity	Data not available	Preliminary data suggested that over 30% more patients on combination therapy achieved this outcome compared to monotherapy.[1]
Safety	Established safety profile	No new systemic safety signals were identified. Local ocular safety was reported as "generally unremarkable."

#### Conclusion

The COBALT study was a pioneering effort to evaluate a gene-silencing therapy in combination with an established anti-VEGF agent for the treatment of wet AMD. The underlying hypothesis of reducing treatment frequency by employing a long-acting inhibitor of VEGF synthesis was scientifically sound. While the premature termination of the trial prevents definitive conclusions about the efficacy and safety of **Bevasiranib** in this regimen, the preliminary data hinted at a potential synergistic effect when combined with Lucentis.

For drug development professionals, the COBALT study underscores the challenges of late-stage clinical trials for novel therapeutic modalities. The lack of publicly available detailed results makes a full comparative analysis difficult. However, the experience from this study can inform the design of future trials investigating combination therapies and long-acting drug delivery systems in ophthalmology. The distinct mechanisms of action of **Bevasiranib** and Lucentis continue to represent important and viable strategies for the management of neovascular diseases of the eye.



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#### References

- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
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